N-(2-(3-methylisoxazol-5-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2-(3-methylisoxazol-5-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring a unique combination of isoxazole and thiadiazole rings. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The compound’s structure suggests it may possess diverse pharmacological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methylisoxazol-5-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole and thiadiazole intermediates.
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Isoxazole Synthesis: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. This reaction often employs catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition .
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Thiadiazole Synthesis: : The thiadiazole ring is commonly formed through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions .
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Final Coupling: : The final step involves coupling the isoxazole and thiadiazole intermediates. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, forming corresponding oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential use as an enzyme inhibitor or receptor modulator.
Medicine: Its pharmacological properties may be investigated for developing new therapeutic agents, particularly in areas like anti-inflammatory, anticancer, and antimicrobial treatments.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The exact mechanism of action for N-(2-(3-methylisoxazol-5-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isoxazole and thiadiazole rings are known to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-methylisoxazol-5-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide: can be compared with other isoxazole and thiadiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities not observed in simpler analogs. The presence of both isoxazole and thiadiazole rings in a single molecule allows for a broader range of interactions with biological targets, potentially leading to enhanced efficacy and selectivity in its applications.
Properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-3-4-10-11(19-16-14-10)12(17)13-6-5-9-7-8(2)15-18-9/h7H,3-6H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNRBCRIRWALEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCC2=CC(=NO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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